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Compound of Interest

Compound Name: Psyton

Cat. No.: B1230093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide compiled from publicly available

scientific information. "Psyton" has been identified as a compound formulation containing

Clobazam and Nomifensine. Nomifensine was withdrawn from the market for safety reasons.

This guide is for informational and research purposes only and does not constitute medical

advice.

Executive Summary
"Psyton" is identified in chemical databases as a formulation containing two distinct active

pharmaceutical ingredients: Clobazam and Nomifensine[1]. This guide provides a

comprehensive technical overview of the molecular structure, mechanism of action, and

available quantitative data for each of these components. Clobazam is a 1,5-benzodiazepine

with anticonvulsant and anxiolytic properties, acting as a positive allosteric modulator of the

GABA-A receptor[2][3][4]. Nomifensine is a norepinephrine-dopamine reuptake inhibitor that

was previously used as an antidepressant but was withdrawn from the market due to safety

concerns, specifically the risk of hemolytic anemia[5][6][7]. The combined and individual

pharmacological profiles of these two compounds present a unique area of study for

researchers in neuropharmacology and drug development.

Molecular Structure and Chemical Properties
The molecular identity of "Psyton" is a combination of Clobazam and Nomifensine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1230093?utm_src=pdf-interest
https://www.benchchem.com/product/b1230093?utm_src=pdf-body
https://www.benchchem.com/product/b1230093?utm_src=pdf-body
https://www.youtube.com/watch?v=DapUEuLC3DA
https://en.wikipedia.org/wiki/Clobazam
https://pmc.ncbi.nlm.nih.gov/articles/PMC6495194/
https://www.ncbi.nlm.nih.gov/books/NBK541043/
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Nomifensine
https://en.wikipedia.org/wiki/Nomifensine
https://pubchem.ncbi.nlm.nih.gov/compound/Nomifensine
https://www.benchchem.com/product/b1230093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1 Clobazam

IUPAC Name: 7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione

Molecular Formula: C₁₆H₁₃ClN₂O₂

Molecular Weight: 300.74 g/mol

CAS Number: 22316-47-8

2.2 Nomifensine

IUPAC Name: 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula: C₁₆H₁₈N₂

Molecular Weight: 238.33 g/mol [8]

CAS Number: 24526-64-5[8]

Pharmacodynamics and Mechanism of Action
3.1 Clobazam: GABA-A Receptor Modulation

Clobazam exerts its therapeutic effects by potentiating the inhibitory neurotransmission of

gamma-aminobutyric acid (GABA)[1][9]. It binds to the benzodiazepine site on the GABA-A

receptor, a ligand-gated ion channel, leading to an increased frequency of chloride channel

opening[3][9]. This influx of chloride ions causes hyperpolarization of the neuronal membrane,

making it more difficult for neurons to fire and thus producing a calming effect on the central

nervous system[4]. Clobazam is considered a partial agonist at the GABA-A receptor, which

may contribute to its lower incidence of sedative effects compared to other benzodiazepines[1].

It shows a higher affinity for the α2 subunit of the GABA-A receptor, which is associated with its

anxiolytic and anticonvulsant properties[2][9].
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Figure 1: Clobazam's Mechanism of Action at the GABA-A Receptor.

3.2 Nomifensine: Norepinephrine and Dopamine Reuptake Inhibition

Nomifensine functions as a potent inhibitor of the norepinephrine transporter (NET) and the

dopamine transporter (DAT)[5][8]. By blocking these transporters, Nomifensine increases the

synaptic concentrations of norepinephrine and dopamine, enhancing neurotransmission. It has

a significantly weaker effect on the serotonin transporter (SERT)[10][11]. The increased

availability of dopamine and norepinephrine in the synapse is believed to be the primary

mechanism behind its antidepressant and motivating effects[6].
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Figure 2: Nomifensine's Inhibition of Norepinephrine and Dopamine Reuptake.

Pharmacokinetics
4.1 Clobazam

Clobazam is well-absorbed orally with a bioavailability of approximately 87%[1][4]. It is

metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to its

active metabolite, N-desmethylclobazam, which has a longer half-life than the parent

compound[3][9].
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Pharmacokinetic
Parameter

Clobazam
N-desmethylclobazam
(Active Metabolite)

Bioavailability ~87%[1][4] -

Time to Peak Plasma

Concentration
0.5 - 4 hours[4] -

Protein Binding 80-90%[1] -

Elimination Half-life 36-42 hours[1][4] 71-82 hours[4]

Primary Route of Excretion
Urine (~82%) and Feces

(~11%)[1][4]
-

4.2 Nomifensine

Nomifensine is rapidly and completely absorbed after oral administration and is widely

distributed throughout the body[12]. Its elimination is primarily through the kidneys[12]. Due to

its short half-life, it was typically administered in divided doses[12].

Pharmacokinetic Parameter Nomifensine

Elimination Half-life 1.5-4 hours[5]

Primary Route of Excretion Kidney (88% within 24 hours)[5]

Clinical and Experimental Data
5.1 Clobazam: Efficacy in Epilepsy

Clobazam is approved as an adjunctive therapy for seizures associated with Lennox-Gastaut

syndrome and other forms of refractory epilepsy[1][3]. Clinical trials have demonstrated its

efficacy in reducing seizure frequency.
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Study
Patient
Population

Dosage
Key Efficacy
Endpoint

Result

Phase II (OV-

1002)[3][13]

68 patients with

Lennox-Gastaut

syndrome

0.25 or 1.0

mg/kg/day

Reduction in

drop seizure

frequency

12% reduction in

the low-dose

group and 85%

in the high-dose

group.[13]

CONTAIN Trial

(Phase III)[14]

[15]

217 patients with

Lennox-Gastaut

syndrome

Low, medium,

and high

dosages

≥50% reduction

in weekly drop

seizures

43.4% (low),

58.6% (medium),

and 77.6% (high)

of patients

achieved this

endpoint,

compared to

31.6% for

placebo.[14]

Retrospective

Study[16]

300 pediatric

patients with

refractory

epilepsy

Median starting

dose of 0.2

mg/kg/day

≥50% reduction

in seizure

frequency

67.7% of patients

responded to

treatment, with

28% becoming

seizure-free.[16]

Add-on Therapy

for Refractory

Focal

Epilepsy[17]

20 patients with

chronic complex

partial seizures

Not specified
Seizure

reduction

40% of patients

had a seizure

reduction of

more than 75%

at the end of the

third month.[17]

5.2 Nomifensine: Antidepressant Efficacy and Withdrawal

Nomifensine was found to be an effective antidepressant at doses of 50-225 mg per day[6].

Clinical trials in the 1970s and 1980s showed it to be as effective as other standard

antidepressants of the time, with a favorable side-effect profile, including fewer sedative and
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anticholinergic effects[11][12][18]. However, it was withdrawn from the market due to reports of

hemolytic anemia[6][7].

Study Comparison Key Finding

U.S. Clinical Trials

Overview[18]
Imipramine

Nomifensine had a more

favorable therapeutic index

and produced fewer sedating

and anticholinergic side

effects.[18]

Review of Clinical Trials[12]
Various standard

antidepressants

Nomifensine was as effective

as the standard agents.[12]

5.3 Psyton (Clobazam and Nomifensine Combination)

A study comparing the combination of nomifensine and clobazam (HOE 8476) with the

individual components and placebo in healthy volunteers found that the combination did not

significantly impair psychomotor performance or cognitive ability[19]. The combination

significantly reduced self-rated anxiety[19].

Experimental Protocols
6.1 Clobazam Clinical Trial Methodology (CONTAIN Trial - NCT00518713)

The CONTAIN trial was a Phase III, double-blind, placebo-controlled study to evaluate the

efficacy and safety of clobazam as adjunctive therapy for drop seizures in patients with Lennox-

Gastaut Syndrome[15][20].
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Figure 3: Workflow of the Clobazam CONTAIN Clinical Trial.

6.2 Nomifensine Preclinical Experimental Protocol (Inhibition of Neurotransmitter Uptake)

A common experimental protocol to determine the potency of a reuptake inhibitor involves

using rat brain synaptosomes.
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Figure 4: Experimental Workflow for Determining Neurotransmitter Uptake Inhibition.

Conclusion
"Psyton," a combination of Clobazam and Nomifensine, represents a formulation of two

centrally acting agents with distinct mechanisms of action. Clobazam is an established

anticonvulsant and anxiolytic that modulates GABAergic neurotransmission. Nomifensine is a

potent norepinephrine and dopamine reuptake inhibitor, previously used as an antidepressant.

While Clobazam continues to be a valuable therapeutic agent, the clinical use of Nomifensine

has been discontinued due to safety concerns. The information presented in this guide,

including the mechanisms of action, pharmacokinetic profiles, and clinical data, provides a
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foundational resource for researchers and drug development professionals interested in the

pharmacological properties of these compounds, both individually and in combination. Further

research into the synergistic or antagonistic effects of combining a GABA-A receptor modulator

with a dual norepinephrine-dopamine reuptake inhibitor could yield valuable insights into the

treatment of complex neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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